molecular formula C14H23BrO2Si B8171343 2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole

2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole

Cat. No.: B8171343
M. Wt: 331.32 g/mol
InChI Key: OYVFNTSYOCHVOU-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole: is an organic compound that features a brominated anisole core with a tert-butyldimethylsilanyloxymethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. The reaction proceeds as follows:

    Protection of Hydroxyl Group: The hydroxyl group of the precursor is protected by reacting with TBSCl in an organic solvent like methylene chloride, using imidazole as a base.

    Bromination: The anisole derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis. These systems allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole: undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding hydroxyl compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Deprotection: Acidic conditions (e.g., hydrochloric acid) or fluoride ions (e.g., tetrabutylammonium fluoride) can be used for deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisole derivatives, while deprotection reactions yield the corresponding hydroxyl compound.

Scientific Research Applications

2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole: has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole depends on its specific application In general, the tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • 2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole is unique due to its specific combination of a brominated anisole core and a tert-butyldimethylsilyl-protected hydroxyl group. This combination allows for selective reactions and protection strategies in synthetic chemistry.

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-7-8-12(15)9-13(11)16-4/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVFNTSYOCHVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyldimethylsilyl chloride (1.04 g, 6.9 mmol) was added to a mixture of (4-bromo-2-methoxyphenyl)methanol (1.0 g, 4.6 mol) and imidazole (470 mg, 7.0 mmol) in DMF (15 mL) and the resultant mixture was stirred at ambient temperature for 66 h. The mixture was concentrated to about a third of the original volume then diluted with water and extracted with diethyl ether (×3). The combined organic layer was dried over magnesium sulfate, filtered and evaporated. The resultant residue was purified by chromatography (silica, 50 g column, Si-SPE, 5% diethyl ether in pentane) to afford the title compound as a colourless oil (1.51 g, 98%). 1H NMR (CDCl3, 400 MHz): 7.34 (dt, J=8.1, 1.05 Hz, 1H); 7.11 (dd, J=8.1, 1.8 Hz, 1H); 6.95 (d, J=1.8 Hz, 1H); 4.69 (d, J=1.0 Hz, 2H); 3.81 (s, 3H); 0.97-0.94 (m, 9H); 0.13-0.08 (m, 6H).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

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